16
Overview
Description
Mechanism of Action
Target of Action
16-Alpha-Hydroxyestrone-13C3, also known as DTXSID60746417 or this compound|A-Hydroxyestrone-13C3, is an endogenous steroidal estrogen and a major metabolite of estrone . The primary targets of this compound are estrogen receptors located in various tissues such as female organs, breasts, hypothalamus, and pituitary .
Mode of Action
The compound interacts with its targets, the estrogen receptors, by entering the cells of responsive tissues . Once inside the cell, the hormone-bound estrogen receptors dimerize, translocate to the nucleus of cells, and bind to estrogen response elements (ERE) of genes . This interaction triggers a series of changes in the gene expression that leads to various physiological responses.
Biochemical Pathways
This compound-Alpha-Hydroxyestrone-13C3 is produced in vivo from androstenedione or from testosterone via estradiol . It is produced primarily in the ovaries, placenta, and in peripheral tissues (especially adipose tissue) through the conversion of androstenedione . Estrone may be further metabolized to this compound-alpha-hydroxyestrone, which may be reduced to estriol by estradiol dehydrogenase .
Pharmacokinetics
It is known that estrone, from which this compound-alpha-hydroxyestrone-13c3 is derived, is naturally derived from the peripheral conversion of androstenedione by an aromatase enzyme found in adipose tissues and is converted to estradiol in peripheral tissues .
Result of Action
The result of the action of this compound-Alpha-Hydroxyestrone-13C3 is the modulation of gene expression in cells containing estrogen receptors. This modulation can lead to various physiological effects, depending on the specific genes affected and the tissues in which they are expressed . It is also known that this compound-Alpha-Hydroxyestrone-13C3 has a significantly stronger estrogenic activity .
Biochemical Analysis
Biochemical Properties
16-alpha-Hydroxyestrone-13C3 interacts with various enzymes and proteins. It has a relative binding affinity (RBA) of 2.8% for the rat uterine estrogen receptor . This interaction is reported to be covalent and irreversible .
Cellular Effects
This compound-alpha-Hydroxyestrone-13C3 has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It has been suggested that the ratio of this compound-alpha-Hydroxyestrone-13C3 to 2-hydroxyestrone may be involved in the pathophysiology of breast cancer .
Molecular Mechanism
This compound-alpha-Hydroxyestrone-13C3 exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The binding of this compound-alpha-Hydroxyestrone-13C3 to the estrogen receptor is reported to be covalent and irreversible .
Temporal Effects in Laboratory Settings
The effects of this compound-alpha-Hydroxyestrone-13C3 change over time in laboratory settings. Higher levels of the this compound pathway are associated with breast cancer, obesity, hypothyroidism, pesticide toxicity (organochlorines), high Omega-6 fatty acids, and inflammatory cytokines .
Metabolic Pathways
This compound-alpha-Hydroxyestrone-13C3 is involved in the metabolic pathways of estrone and estradiol . It is an intermediate in the biosynthesis of estriol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of compound 16 involves several steps, starting with the preparation of the quinoline core. The key steps include:
Formation of the Quinoline Core: This is typically achieved through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Iodination: The quinoline core is then iodinated using iodine and a suitable oxidizing agent such as hydrogen peroxide.
Industrial Production Methods
While specific industrial production methods for compound this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Compound 16 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine.
Substitution: Halogen substitution reactions can replace the iodine atom with other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.
Substitution: Nucleophiles like thiols or amines can be used for substitution reactions
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can have different biological activities and applications .
Scientific Research Applications
Compound 16 has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a tool for studying protein kinase pathways and their roles in cellular processes.
Medicine: It has potential therapeutic applications, particularly in cancer research, due to its ability to inhibit PKN3, which is involved in cell proliferation and survival
Industry: It can be used in the development of new pharmaceuticals and as a reference compound in drug discovery
Comparison with Similar Compounds
Similar Compounds
GSK3532795/BMS955176: A clinical candidate with similar HIV-1 maturation inhibitory activity.
RMC-6236: A non-covalent pan-RAS inhibitor with a tri-complex mechanism.
MK-0616: A macrocyclic PCSK9 protein-protein interaction inhibitor .
Uniqueness
Compound this compound is unique due to its high selectivity for PKN3 over other kinases, making it a valuable tool for studying PKN3-specific pathways. Its ability to inhibit viral replication in dengue virus-infected cells without inducing significant cytotoxicity further highlights its potential as a therapeutic agent .
Properties
IUPAC Name |
(8R,9S,13S,14S,16R)-3,16-dihydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O3/c1-18-7-6-13-12-5-3-11(19)8-10(12)2-4-14(13)15(18)9-16(20)17(18)21/h3,5,8,13-16,19-20H,2,4,6-7,9H2,1H3/t13-,14-,15+,16-,18+/m1/s1/i3+1,8+1,11+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPOCIZJTELRQMF-SUZPQBOQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CC(C2=O)O)CCC4=C3C=CC(=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@H](C2=O)O)CCC4=C3C=[13CH][13C](=[13CH]4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60746417 | |
Record name | (16alpha)-3,16-Dihydroxy(2,3,4-~13~C_3_)estra-1,3,5(10)-trien-17-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60746417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1241684-28-5 | |
Record name | (16alpha)-3,16-Dihydroxy(2,3,4-~13~C_3_)estra-1,3,5(10)-trien-17-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60746417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1241684-28-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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